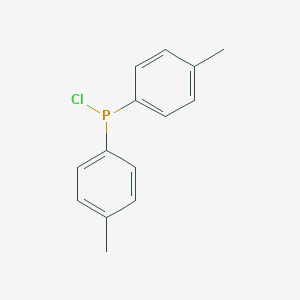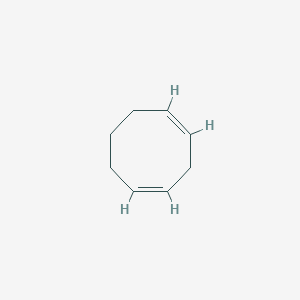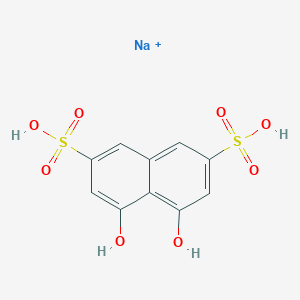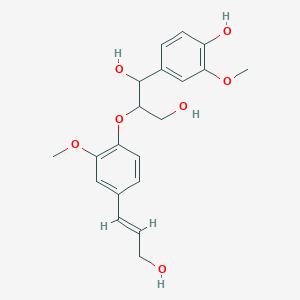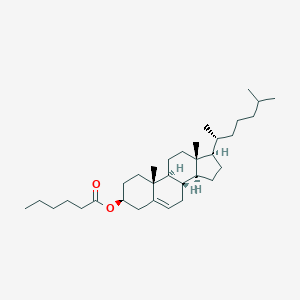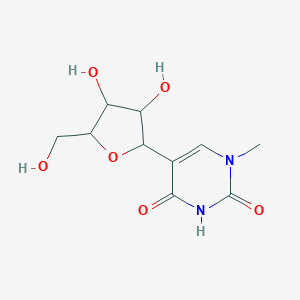
1-Methylpseudouridine
概要
説明
1-メチルシュードウリジンは、RNA療法やワクチン開発における用途により近年注目を集めている修飾ヌクレオシドです。これは、転移RNA(tRNA)の天然成分であるシュードウリジンのメチル化誘導体です。 この化合物は、合成メッセンジャーRNA(mRNA)の安定性と翻訳効率を高める能力で知られており、COVID-19を含むmRNAベースのワクチンの開発において重要な要素となっています .
作用機序
1-メチルシュードウリジンが効果を発揮する主要なメカニズムは、mRNA分子の安定化です。ウリジンを1-メチルシュードウリジンで置き換えることで、修飾されたmRNAは免疫原性を低下させ、翻訳効率を高めます。 これは、mRNA上のリボソーム密度を高めることによって達成され、これはより高いタンパク質発現につながります . 関与する分子標的には、リボソームとさまざまな翻訳開始因子が含まれます .
類似の化合物との比較
1-メチルシュードウリジンは、次のような他の修飾ヌクレオシドと比較されることがよくあります。
シュードウリジン: mRNAの安定性も向上させるが、程度は低い親化合物。
N1-メチルウリジン: 似たような特性を持つが、構造的特徴が異なる別のメチル化ヌクレオシド。
5-メチルシチジン: DNAメチル化と遺伝子調節における役割で知られています
1-メチルシュードウリジンの独自性は、高い翻訳効率を維持しながら、自然免疫応答の活性化を大幅に抑制できる点にあり、これは特にmRNAワクチンの開発において貴重です .
生化学分析
Biochemical Properties
1-Methylpseudouridine is the methylated derivative of pseudouridine . It is used in in vitro transcription and for the production of RNA vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger . In protein biosynthesis, it is read like uridine and enables comparatively high protein yields .
Cellular Effects
The incorporation of this compound into mRNA results in +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses . This modification improved the efficacy of the mRNA coding for the spike protein of COVID-19, becoming a crucial step for developing COVID-19 vaccines .
Molecular Mechanism
This compound is incorporated into mRNA, turning off the immune/eIF2α phosphorylation-dependent inhibition of translation, and increases ribosome pausing and density on the mRNA, thus dramatically facilitating the translation process . It is read like uridine in protein biosynthesis, enabling comparatively high protein yields .
Temporal Effects in Laboratory Settings
The effects of this compound on mRNA translation have been observed to cause +1 ribosomal frameshifting . This influences mRNA translation fidelity and triggers off-target immune responses . Despite the widespread use of modified ribonucleotides in mRNA-based therapies and vaccines, their effect on mRNA translation remains elusive .
Metabolic Pathways
This compound is a component of transfer RNAs (tRNAs), indicating its involvement in protein synthesis
準備方法
1-メチルシュードウリジンの合成は、通常、シュードウリジンの化学的メチル化を伴います。一般的な方法の1つは、ヨウ化メチルをメチル化剤として使用する方法です。 反応は塩基性条件下で行われ、通常、水素化ナトリウムまたは炭酸カリウムを塩基として使用します . 工業生産方法には、よりスケーラブルなプロセス、例えば酵素的メチル化が含まれる場合があり、これはより高い特異性と収率を提供します .
化学反応の分析
1-メチルシュードウリジンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化ホウ素ナトリウムなどの試薬が使用される場合があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される可能性があり、置換反応によって分子に異なる官能基を導入することができます .
科学的研究の応用
1-メチルシュードウリジンは、科学研究において幅広い用途があります。
化学: 修飾RNA分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、RNAの構造と機能に関する研究に使用されます。
医学: これは、mRNAの安定性と翻訳効率を高めることにより、COVID-19などのmRNAワクチンの開発において重要な役割を果たしています
類似化合物との比較
1-Methylpseudouridine is often compared with other modified nucleosides, such as:
Pseudouridine: The parent compound, which also enhances mRNA stability but to a lesser extent.
N1-Methyluridine: Another methylated nucleoside with similar properties but different structural features.
5-Methylcytidine: Known for its role in DNA methylation and gene regulation
The uniqueness of this compound lies in its ability to significantly reduce the activation of the innate immune response while maintaining high translation efficiency, making it particularly valuable in the context of mRNA vaccine development .
特性
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYMVOUBXYSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13860-38-3 | |
| Record name | NSC240023 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



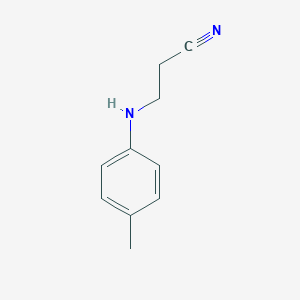
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
